molecular formula C5H5N3O B1625553 1H-Imidazo[1,5-a]imidazol-5(6H)-one CAS No. 518036-07-2

1H-Imidazo[1,5-a]imidazol-5(6H)-one

Cat. No.: B1625553
CAS No.: 518036-07-2
M. Wt: 123.11 g/mol
InChI Key: IVLQZUWPTYYECJ-UHFFFAOYSA-N
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Description

1H-Imidazo[1,5-a]imidazol-5(6H)-one is an intriguing organic compound characterized by a fused ring structure. Its unique skeleton makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine. The compound features an imidazole fused to another imidazole, creating a stable and versatile framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazo[1,5-a]imidazol-5(6H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of diamines with carbonyl compounds under acidic or basic conditions can yield the desired product. Another method involves the oxidative cyclization of N-heterocyclic carbenes.

Industrial Production Methods: Industrially, the synthesis of this compound often relies on scalable and cost-effective routes. Catalytic processes, such as those involving transition metal catalysts, are favored due to their efficiency and selectivity. High-pressure and high-temperature conditions may also be employed to enhance reaction rates and yields.

Types of Reactions

  • Oxidation: this compound can undergo oxidation reactions, typically forming N-oxide derivatives. Common reagents include hydrogen peroxide or peracids.

  • Reduction: Reduction can be achieved using hydride donors like lithium aluminum hydride, leading to the formation of partially or fully hydrogenated derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions at the imidazole ring, where halides or sulfonates may act as leaving groups.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Halides, sulfonates

Major Products Formed: The major products of these reactions include N-oxide derivatives from oxidation, hydrogenated imidazole derivatives from reduction, and various substituted products depending on the nature of the substituent in substitution reactions.

Scientific Research Applications

1H-Imidazo[1,5-a]imidazol-5(6H)-one finds applications across multiple domains:

  • Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Serves as a scaffold in the development of enzyme inhibitors and receptor modulators.

  • Medicine: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.

  • Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways: 1H-Imidazo[1,5-a]imidazol-5(6H)-one exerts its biological effects by interacting with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound's unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.

Similar Compounds

  • Imidazole: A simpler structure lacking the fused ring, used in similar applications but with differing properties.

  • Benzimidazole: Features a benzene ring fused to an imidazole, often used as an antiparasitic and antifungal agent.

  • Pyrazole: Another five-membered heterocycle with similar reactivity but distinct biological profiles.

Uniqueness: The fused imidazole structure of this compound imparts unique stability and reactivity, distinguishing it from these simpler analogs. Its ability to undergo diverse chemical transformations and interact with multiple biological targets makes it a versatile tool in both research and industrial applications.

Properties

IUPAC Name

1,6-dihydroimidazo[1,2-c]imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-5-7-3-4-6-1-2-8(4)5/h1-3,6H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLQZUWPTYYECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CNC2=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475705
Record name 1H-Imidazo[1,5-a]imidazol-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518036-07-2
Record name 1H-Imidazo[1,5-a]imidazol-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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